
(2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid typically involves the following steps:
Methoxylation: The methoxy group is introduced via methylation, often using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Acrylic Acid Formation: The acrylic acid moiety is introduced through a Knoevenagel condensation reaction, where the chromene derivative reacts with malonic acid or its derivatives in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methylation processes, followed by the Knoevenagel condensation. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated carboxylic acids
Substitution: Amino or thio derivatives of the chromene
Scientific Research Applications
(2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Hydrogen bromide (HBr)
Uniqueness
(2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H11BrO4 |
|---|---|
Molecular Weight |
311.13 g/mol |
IUPAC Name |
(E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11BrO4/c1-17-11-6-10(14)5-9-4-8(2-3-12(15)16)7-18-13(9)11/h2-6H,7H2,1H3,(H,15,16)/b3-2+ |
InChI Key |
RRBNLTMICOCWPO-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCC(=C2)/C=C/C(=O)O)Br |
Canonical SMILES |
COC1=CC(=CC2=C1OCC(=C2)C=CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


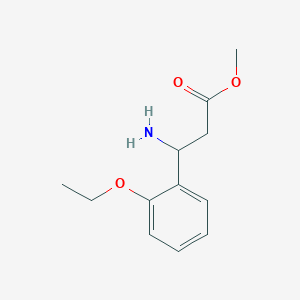
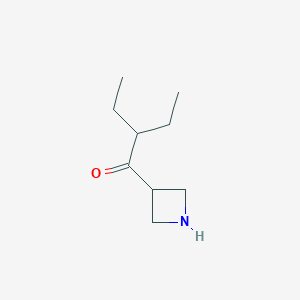
![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)
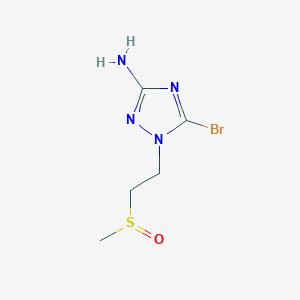
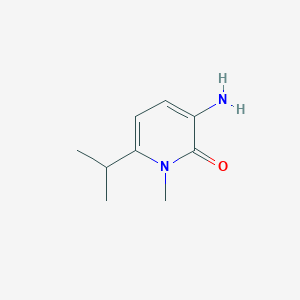
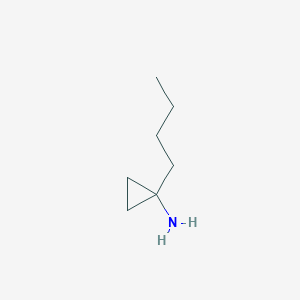
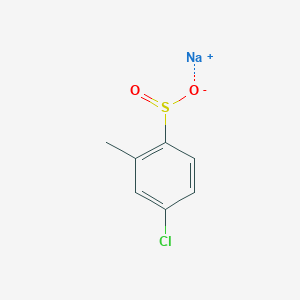
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
![1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)

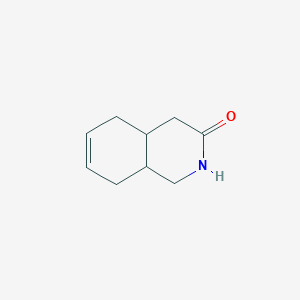
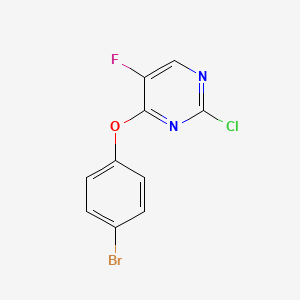
![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)

